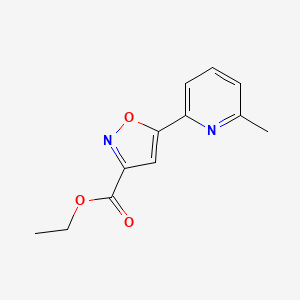
Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708727 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of MFCD32708727 involves several steps, each requiring specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. Industrial production methods have been optimized to facilitate large-scale manufacturing while maintaining the quality and stability of the compound.
Analyse Chemischer Reaktionen
MFCD32708727 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using common reagents. The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD32708727 has a broad spectrum of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is being investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, particularly in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of MFCD32708727 involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical and physiological effects, which are the basis for its potential therapeutic applications. Understanding the molecular targets and pathways involved is crucial for developing effective and safe applications of the compound.
Vergleich Mit ähnlichen Verbindungen
MFCD32708727 is unique in its structure and properties, which distinguish it from other similar compounds Some of the similar compounds include [list of similar compounds]
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-4-5-8(2)13-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
CBJATCHINLCHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


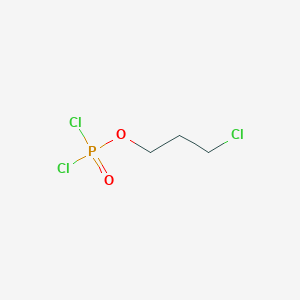
![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)

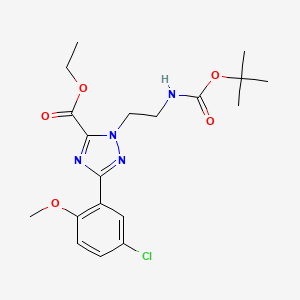

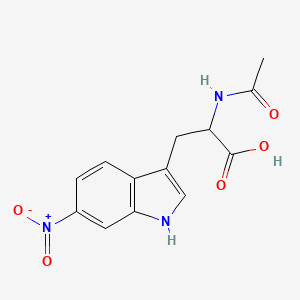

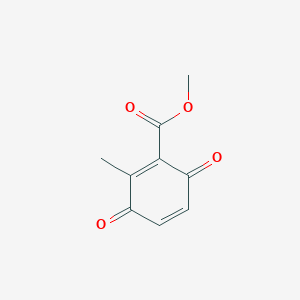
![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

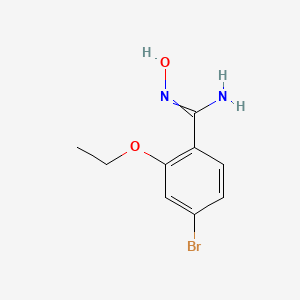
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)


